

AM-0902 Technical Support Center for Animal Studies

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Compound of Interest

Compound Name: AM-0902

Cat. No.: B605362

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Welcome to the **AM-0902** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing **AM-0902** in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your experiments.

Understanding AM-0902

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.^{[1][2]} It is an essential tool for investigating the role of TRPA1 in various physiological and pathological processes, particularly in pain and inflammation models.^{[3][4]} It is important to note that **AM-0902** is a pharmacologically active substance and should not be used as a vehicle control. A vehicle control is an inert substance administered to a control group to isolate the effects of the experimental drug.

Quantitative Data Summary

For ease of reference, the key quantitative properties of **AM-0902** are summarized in the tables below.

Table 1: Physicochemical Properties of **AM-0902**

Property	Value	Source
Molecular Weight	370.79 g/mol	[2]
Formula	C ₁₇ H ₁₅ ClN ₆ O ₂	[2]
CAS Number	1883711-97-4	[1][2]
Purity	≥98% (HPLC)	[2]

Table 2: Solubility of **AM-0902**

Solvent	Maximum Concentration	Source
DMSO	37.08 mg/mL (100 mM)	[2]

Table 3: In Vitro Potency of **AM-0902**

Target	IC ₅₀	Species	Source
TRPA1	0.02 μM	Human	[2]
TRPA1	71 nM	Rat	[5]
TRPA1	131 nM	Human	[5]

Table 4: Pharmacokinetic Parameters of **AM-0902** in Rats

Parameter	Value	Dosing	Source
Terminal Half-life (t _{1/2})	0.6 h	0.5 mg/kg, IV	[5]
Terminal Half-life (t _{1/2})	2.8 h	30 mg/kg, Oral	[5]

Experimental Protocols

Preparation of AM-0902 for In Vivo Dosing

Objective: To prepare a stable and homogenous formulation of **AM-0902** for administration in animal studies.

Materials:

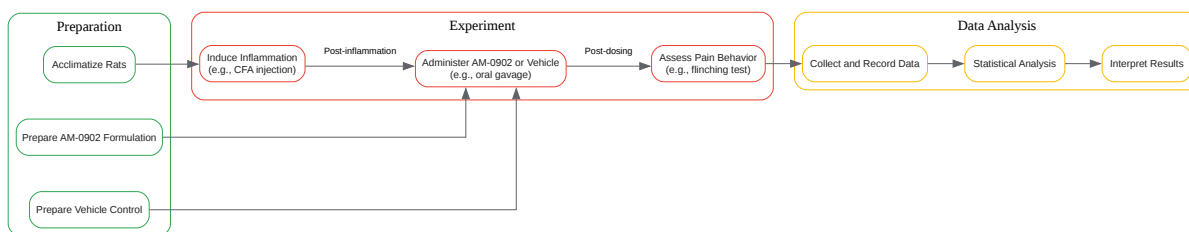
- **AM-0902** powder
- Dimethyl sulfoxide (DMSO)
- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Based on its solubility, prepare a stock solution of **AM-0902** in DMSO.[\[2\]](#) For example, to create a 100 mM stock, dissolve 37.08 mg of **AM-0902** in 1 mL of DMSO.
 - Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.[\[5\]](#)
- Working Solution Preparation:
 - For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[\[5\]](#)
 - Dilute the DMSO stock solution with a suitable aqueous vehicle like saline or PBS to the final desired concentration.
 - Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically <10%) to avoid vehicle-induced effects in animals. Always include a vehicle control group in your experiment that receives the same concentration of DMSO in saline/PBS as the treatment groups.

Experimental Workflow for a Pain Model Study

Objective: To assess the efficacy of **AM-0902** in a rat model of inflammatory pain.



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Caption: Workflow for an in vivo pain study using **AM-0902**.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of AM-0902 in working solution	- Low solubility in aqueous solutions.- High final concentration of AM-0902.- Low percentage of co-solvent (DMSO).	- Increase the percentage of DMSO in the final formulation (while staying within tolerable limits for the animal model).- Prepare a more dilute working solution and increase the dosing volume (within acceptable limits for the route of administration).- Use sonication to aid dissolution during preparation.[5]- Prepare the solution fresh immediately before use.[5]
No observable effect of AM-0902 in the animal model	- Inadequate dose.- Poor bioavailability via the chosen route of administration.- Degradation of the compound.	- Consult literature for effective dose ranges. A dose-dependent reduction in pain behavior has been observed with 10 and 30 mg/kg oral doses in rats.[5]- AM-0902 is orally bioavailable.[2] Consider the pharmacokinetic profile when designing the timing of your experiment.[5]- Ensure proper storage of the lyophilized powder at -20°C.[1] Use solutions within one month when stored at -20°C.[1]

Adverse effects in the vehicle control group	- High concentration of DMSO.	- Reduce the final concentration of DMSO in the vehicle. A concentration of 5-10% is generally well-tolerated for most routes, but this should be optimized for your specific study.
Variability in experimental results	- Inconsistent formulation preparation.- Inaccurate dosing.- Animal stress.	- Ensure the formulation is homogenous before each administration.- Use precise techniques for the chosen route of administration (e.g., oral gavage, intravenous injection).- Ensure animals are properly acclimatized and handled to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AM-0902**? A1: **AM-0902** is a potent and selective antagonist of the TRPA1 ion channel.^{[1][2]} TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, leading to pain, cold, and itch sensations.^[3] By blocking this channel, **AM-0902** can inhibit these responses.

Q2: How should I store **AM-0902**? A2: Lyophilized **AM-0902** should be stored at -20°C and is stable for up to 36 months.^[1] Once in solution, it should be stored at -20°C and used within one month to prevent loss of potency.^[1]

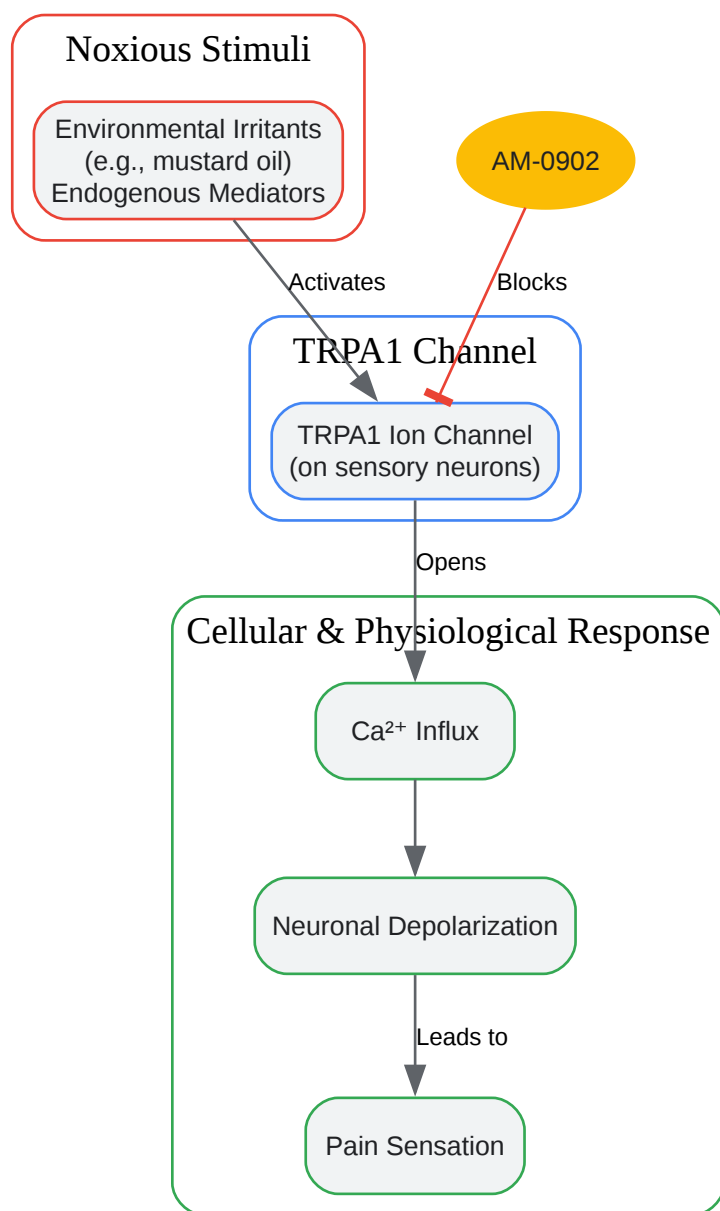
Q3: Is **AM-0902** selective for TRPA1? A3: Yes, **AM-0902** is highly selective for TRPA1. It shows no significant activity against other related channels such as human TRPV1 or TRPV4, and rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 µM.^{[2][5]}

Q4: What is the recommended vehicle for in vivo studies? A4: A common vehicle for **AM-0902** is a mixture of DMSO and an aqueous solution like saline or PBS. Due to its high solubility in DMSO, a stock solution is typically prepared in DMSO and then diluted to the final working

concentration. It is crucial to include a vehicle control group that receives the same final concentration of DMSO as the treated animals.

Q5: What is the role of a vehicle control and why is **AM-0902** not suitable for this purpose? A5: A vehicle control group is essential in animal studies to ensure that any observed effects are due to the test compound and not the solvent used to deliver it. The vehicle control should be inert and not have any biological effects. **AM-0902** is a potent TRPA1 antagonist and is therefore pharmacologically active. Using it as a vehicle control would be scientifically incorrect and would confound the interpretation of the experimental results.

Signaling Pathway Diagram



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Caption: Mechanism of action of **AM-0902** in blocking TRPA1 signaling.

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